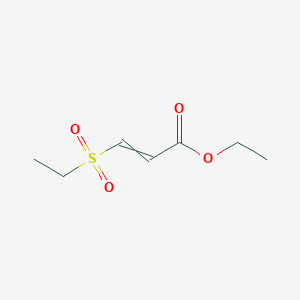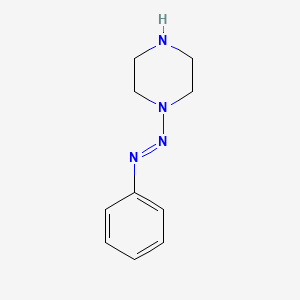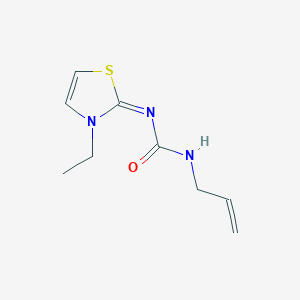
Fungizone intravenous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fungizone intravenous, known chemically as amphotericin B, is a potent antifungal agent used primarily for the treatment of severe and potentially life-threatening fungal infections. It is particularly effective against a broad spectrum of fungi, including species of Candida, Aspergillus, and Cryptococcus . Amphotericin B works by binding to sterols in the fungal cell membrane, leading to increased membrane permeability and cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amphotericin B is a polyene macrolide antibiotic derived from the bacterium Streptomyces nodosus. The synthesis involves complex fermentation processes followed by extraction and purification steps. The fermentation is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of amphotericin B .
Industrial Production Methods: Industrial production of amphotericin B involves large-scale fermentation, followed by solvent extraction and chromatographic purification to achieve the desired purity. The final product is then lyophilized to produce a stable powder form, which can be reconstituted for intravenous administration .
Análisis De Reacciones Químicas
Types of Reactions: Amphotericin B undergoes several types of chemical reactions, including:
Oxidation: Amphotericin B can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the double bonds in the polyene chain, affecting the compound’s antifungal activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, potentially modifying the compound’s pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions include various degradation products and modified forms of amphotericin B, which may have altered antifungal activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Amphotericin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their interactions with cell membranes.
Biology: Employed in research on fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Widely used in clinical research for the treatment of invasive fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
Mecanismo De Acción
Amphotericin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding creates transmembrane channels, leading to increased membrane permeability and leakage of intracellular components, ultimately causing cell death . The molecular targets include ergosterol and other sterols present in the fungal cell membrane .
Comparación Con Compuestos Similares
Nystatin: Another polyene antifungal with a similar mechanism of action but used primarily for topical infections.
Itraconazole: An azole antifungal that inhibits ergosterol synthesis but has a different chemical structure and spectrum of activity.
Fluconazole: Another azole antifungal with a broader spectrum of activity and different pharmacokinetic properties
Uniqueness of Amphotericin B: Amphotericin B is unique due to its broad spectrum of activity and its ability to bind directly to ergosterol, causing immediate disruption of the fungal cell membrane. This direct mechanism of action makes it highly effective against a wide range of fungal pathogens, including those resistant to other antifungal agents .
Propiedades
Fórmula molecular |
C72H114NNaO20 |
|---|---|
Peso molecular |
1336.7 g/mol |
Nombre IUPAC |
sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,37-heptahydroxy-15,16,17,18-tetramethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C48H75NO16.C24H40O4.Na/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(64-47-45(58)43(49)44(57)32(5)63-47)25-40-42(46(59)60)39(55)27-48(61,65-40)26-35(52)23-38(54)37(53)21-20-33(50)22-34(51)24-41(56)62-31(4)30(3)29(28)2;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h6-19,28-40,42-45,47,50-55,57-58,61H,20-27,49H2,1-5H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;;/t28-,29+,30+,31-,32+,33+,34+,35-,36-,37+,38+,39-,40-,42+,43-,44+,45-,47-,48+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1 |
Clave InChI |
PUERJYOEVHMCES-MGUQVWONSA-M |
SMILES isomérico |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1C)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1C)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


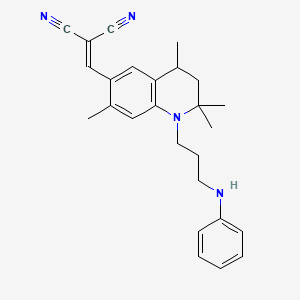
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)
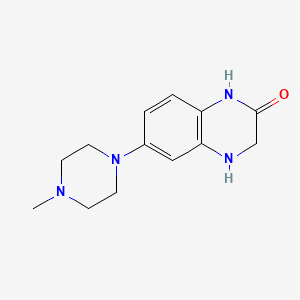
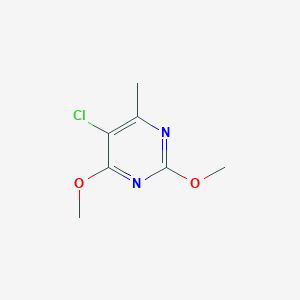
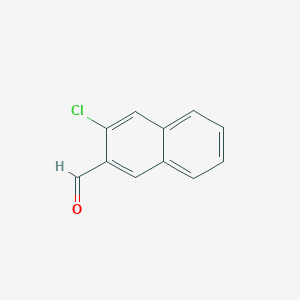
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
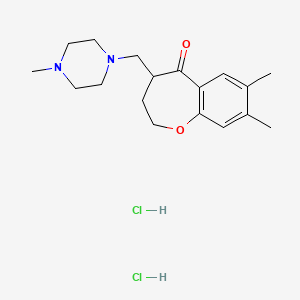
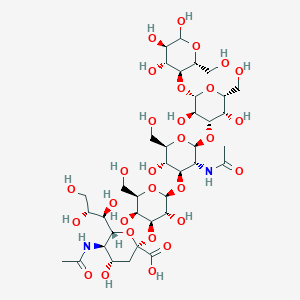

![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
